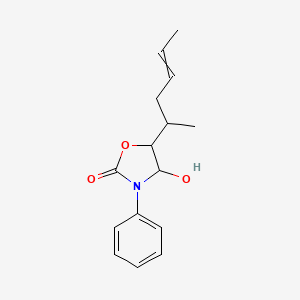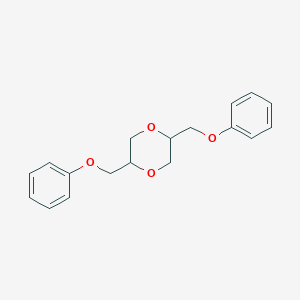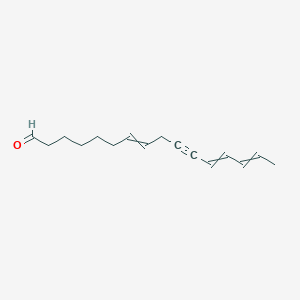
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one is a complex organic compound that features a unique oxazolidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amino alcohol with an appropriate alkene derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts like palladium or platinum complexes are often employed to facilitate the cyclization process, and the reactions are typically carried out in large reactors under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which is the basis for its potential antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-phenyl-1,3-oxazolidin-2-one: Lacks the hex-4-en-2-yl group, making it less hydrophobic.
5-(Hex-4-en-2-yl)-4-hydroxy-1,3-oxazolidin-2-one: Lacks the phenyl group, affecting its aromatic properties.
Uniqueness
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one is unique due to the combination of its hydrophobic hex-4-en-2-yl group and aromatic phenyl group, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
113965-85-8 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5-hex-4-en-2-yl-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-4-8-11(2)13-14(17)16(15(18)19-13)12-9-6-5-7-10-12/h3-7,9-11,13-14,17H,8H2,1-2H3 |
InChI Key |
DPHFYGYHZKIZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C)C1C(N(C(=O)O1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)

![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)

